molecular formula C21H22ClN3O5 B4854390 N-(4-chlorophenyl)-2-[1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazinyl]acetamide CAS No. 1032190-60-5

N-(4-chlorophenyl)-2-[1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B4854390
CAS RN: 1032190-60-5
M. Wt: 431.9 g/mol
InChI Key: DMJLYFJKGLXTNS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazinyl]acetamide is a compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is used in scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-2-[1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazinyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It may also work by inhibiting the proliferation of cancer cells by inducing apoptosis.
Biochemical and physiological effects:
N-(4-chlorophenyl)-2-[1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazinyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-2-[1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazinyl]acetamide in lab experiments is its well-established synthesis method, which allows for easy and reproducible preparation of the compound. Additionally, its potential therapeutic applications make it a promising candidate for further study. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for the study of N-(4-chlorophenyl)-2-[1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazinyl]acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another direction is to study its effects on cancer cells in animal models, in order to determine its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of the compound, which may provide insights into its potential therapeutic applications.

Scientific Research Applications

N-(4-chlorophenyl)-2-[1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazinyl]acetamide has been studied for its potential therapeutic applications in several scientific research studies. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3,4-dimethoxybenzoyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5/c1-29-17-8-3-13(11-18(17)30-2)21(28)25-10-9-23-20(27)16(25)12-19(26)24-15-6-4-14(22)5-7-15/h3-8,11,16H,9-10,12H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJLYFJKGLXTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152907
Record name N-(4-Chlorophenyl)-1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[1-(3,4-dimethoxybenzoyl)-3-oxopiperazin-2-yl]acetamide

CAS RN

1032190-60-5
Record name N-(4-Chlorophenyl)-1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032190-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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